Cas no 1213167-00-0 ((1S)-1-(2-chloro-6-methylphenyl)ethan-1-amine)

1213167-00-0 structure
Nome del prodotto:(1S)-1-(2-chloro-6-methylphenyl)ethan-1-amine
Numero CAS:1213167-00-0
MF:C9H12ClN
MW:169.651281356812
MDL:MFCD09829672
CID:5594516
PubChem ID:96955530
(1S)-1-(2-chloro-6-methylphenyl)ethan-1-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenemethanamine, 2-chloro-α,6-dimethyl-, (αS)-
- (1S)-1-(2-chloro-6-methylphenyl)ethan-1-amine
- EN300-1982297
- 1213167-00-0
- (1S)-1-(6-CHLORO-2-METHYLPHENYL)ETHYLAMINE
-
- MDL: MFCD09829672
- Inchi: 1S/C9H12ClN/c1-6-4-3-5-8(10)9(6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m0/s1
- Chiave InChI: DXMWCZRDYBIAQD-ZETCQYMHSA-N
- Sorrisi: [C@H](C1C(=CC=CC=1C)Cl)(N)C
Proprietà calcolate
- Massa esatta: 169.0658271g/mol
- Massa monoisotopica: 169.0658271g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 127
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 26Ų
- XLogP3: 2.2
Proprietà sperimentali
- Densità: 1.095±0.06 g/cm3(Predicted)
- Punto di ebollizione: 243.9±25.0 °C(Predicted)
- pka: 8.68±0.10(Predicted)
(1S)-1-(2-chloro-6-methylphenyl)ethan-1-amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1982297-5g |
(1S)-1-(2-chloro-6-methylphenyl)ethan-1-amine |
1213167-00-0 | 5g |
$3065.0 | 2023-09-16 | ||
Enamine | EN300-1982297-0.05g |
(1S)-1-(2-chloro-6-methylphenyl)ethan-1-amine |
1213167-00-0 | 0.05g |
$888.0 | 2023-09-16 | ||
Enamine | EN300-1982297-0.5g |
(1S)-1-(2-chloro-6-methylphenyl)ethan-1-amine |
1213167-00-0 | 0.5g |
$1014.0 | 2023-09-16 | ||
Enamine | EN300-1982297-0.1g |
(1S)-1-(2-chloro-6-methylphenyl)ethan-1-amine |
1213167-00-0 | 0.1g |
$930.0 | 2023-09-16 | ||
Enamine | EN300-1982297-1.0g |
(1S)-1-(2-chloro-6-methylphenyl)ethan-1-amine |
1213167-00-0 | 1g |
$1357.0 | 2023-06-01 | ||
Enamine | EN300-1982297-1g |
(1S)-1-(2-chloro-6-methylphenyl)ethan-1-amine |
1213167-00-0 | 1g |
$1057.0 | 2023-09-16 | ||
Enamine | EN300-1982297-10g |
(1S)-1-(2-chloro-6-methylphenyl)ethan-1-amine |
1213167-00-0 | 10g |
$4545.0 | 2023-09-16 | ||
Enamine | EN300-1982297-5.0g |
(1S)-1-(2-chloro-6-methylphenyl)ethan-1-amine |
1213167-00-0 | 5g |
$3935.0 | 2023-06-01 | ||
Enamine | EN300-1982297-2.5g |
(1S)-1-(2-chloro-6-methylphenyl)ethan-1-amine |
1213167-00-0 | 2.5g |
$2071.0 | 2023-09-16 | ||
Enamine | EN300-1982297-10.0g |
(1S)-1-(2-chloro-6-methylphenyl)ethan-1-amine |
1213167-00-0 | 10g |
$5837.0 | 2023-06-01 |
(1S)-1-(2-chloro-6-methylphenyl)ethan-1-amine Letteratura correlata
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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